1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-
Overview
Description
1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- is an organic compound with a complex structure that includes a cyclohexanedione core substituted with a 4-bromophenyl group and a methyl group
Mechanism of Action
Target of Action
Similar compounds, such as 1,3-cyclohexanedione, are known to be substrates for cyclohexanedione hydrolase .
Mode of Action
It is known that 1,3-cyclohexanedione, a related compound, exists predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to form 3-alkoxyenones .
Biochemical Pathways
It is known that similar compounds, such as 1,3-cyclohexanedione, are involved in reactions that form c-c bonds, such as the michael reaction .
Result of Action
Similar compounds are known to have herbicidal activity, inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- typically involves the condensation of 1,3-cyclohexanedione with 4-bromobenzaldehyde in the presence of a base such as diethylamine. The reaction is carried out in a solvent like water, and the mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: A simpler analog without the 4-bromophenyl and methyl substitutions.
2-Methyl-1,3-cyclohexanedione: Similar structure but lacks the 4-bromophenyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis with two methyl groups at the 5-position.
Uniqueness
1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFOAINPKNMAMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401048 | |
Record name | 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112404-26-9 | |
Record name | 1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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